molecular formula C23H23NO4 B2754464 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 1983904-01-3

2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2754464
CAS No.: 1983904-01-3
M. Wt: 377.44
InChI Key: UWVCQAQDOGETLU-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.44. The purity is usually 95%.
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Scientific Research Applications

Protection of Hydroxy-Groups

The Fmoc group is widely applied to protect hydroxy groups in conjunction with various acid- and base-labile protecting groups. Its removal is conveniently achieved with triethylamine in dry pyridine solution, preserving the integrity of other base-labile protecting groups during synthesis. This property is particularly valuable in the synthesis of oligonucleotides and peptides, where selective deprotection is required to achieve the desired sequence specificity and functionality (Gioeli & Chattopadhyaya, 1982).

Synthesis of Constrained Pipecolic Acid Analogues

The molecule has been used in the synthesis of conformationally restricted nonchiral pipecolic acid analogues, highlighting its versatility in creating novel compounds with potential biological activity. These analogues are of interest for their potential to mimic natural products and peptides, offering insights into the relationship between structure and biological activity. The synthetic approach to these compounds emphasizes the Fmoc group's utility in constructing complex molecular architectures with high precision (Radchenko et al., 2009).

Application in Dipeptide Mimetics

Furthermore, Fmoc-based compounds have been utilized to create dipeptide mimetics, demonstrating their role in the development of peptidomimetics. These molecules mimic the biological activity of peptides while often possessing improved stability and bioavailability. The synthesis of conformationally constrained dipeptide isosteres based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid showcases the application of Fmoc-based chemistry in designing novel bioactive compounds that could serve as therapeutic agents or biochemical tools (Guarna et al., 1999).

Innovative Synthetic Methodologies

The molecule's application extends to innovative synthetic methodologies, including solid-phase synthesis techniques, to produce highly functionalized templates. This approach underscores the significance of Fmoc-based chemistry in facilitating the rapid and efficient assembly of complex molecules, thereby advancing the field of medicinal chemistry and drug discovery (Bicknell & Hird, 1996).

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)23-11-9-15(10-12-23)24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVCQAQDOGETLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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